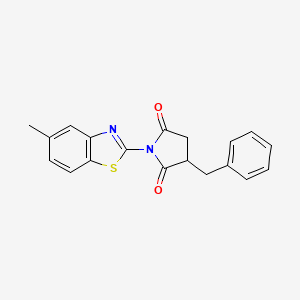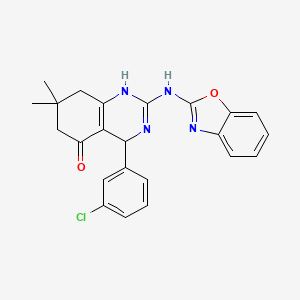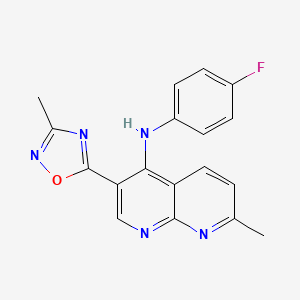![molecular formula C34H54O5 B11195996 4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid](/img/structure/B11195996.png)
4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid involves multiple steps, including the formation of the heptamethylicosahydro framework and the introduction of the epoxymethano group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid
- 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid lies in its specific structural features, such as the heptamethylicosahydro framework and the epoxymethano group
Properties
Molecular Formula |
C34H54O5 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
4-[[(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H54O5/c1-29(2)16-18-34-19-17-32(6)21(27(34)28(29)38-20-34)8-9-23-31(5)14-13-24(39-26(37)11-10-25(35)36)30(3,4)22(31)12-15-33(23,32)7/h21-24,27-28H,8-20H2,1-7H3,(H,35,36)/t21?,22?,23?,24?,27?,28?,31-,32+,33+,34?/m0/s1 |
InChI Key |
VGKCTPZQAGVLMW-YKZNFUDSSA-N |
Isomeric SMILES |
C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CCC(C6(C)C)OC(=O)CCC(=O)O)C)C)OC4)(C)C |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)OC(=O)CCC(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B11195916.png)


![1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline](/img/structure/B11195940.png)
![2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B11195944.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11195951.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B11195952.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11195973.png)
![2-ethoxy-N-(2-fluorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide](/img/structure/B11195975.png)
![1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11195985.png)
![4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine](/img/structure/B11195990.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11196004.png)
![N-(4-fluorophenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11196015.png)
